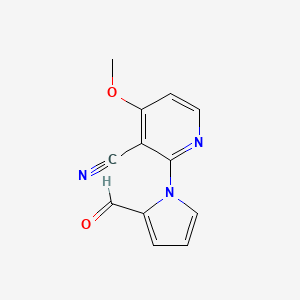

3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine

Description

Properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-17-11-4-5-14-12(10(11)7-13)15-6-2-3-9(15)8-16/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVREFKXPJNUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N2C=CC=C2C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363051 | |

| Record name | 2-(2-formyl-1H-pyrrol-1-yl)-4-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338412-33-2 | |

| Record name | 2-(2-formyl-1H-pyrrol-1-yl)-4-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Precursor Synthesis and Functionalization

A key step involves synthesizing a substituted pyrrole intermediate, such as 2-substituted pyrrole bearing ester or nitrile groups, which can be further transformed into the desired pyrrolopyridine system.

- For example, the reaction of N-benzylaminoacetaldehyde hydrochloride with diethyl acetonedicarboxylate in alkaline medium yields ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate in moderate yield (~28%).

- Subsequent treatment with liquid ammonia converts ester groups to amides, which upon dehydration with phosphorus oxychloride form nitriles.

- Cyclization of these nitrile intermediates under heating with ammonia leads to bicyclic pyrrolopyridine structures, such as 6-amino-1-benzyl-1H-pyrrolo[3,2-c]pyridine-4-ol.

Knoevenagel Condensation and Cyclization

- Knoevenagel condensation is used to introduce carboxylic acid or ester functionalities adjacent to the pyrrole ring, which are crucial for ring closure.

- The condensation of aminomethylenesuccinonitrile derivatives with aldehydes or esters under basic conditions (e.g., potassium t-butoxide or potassium hydride) forms key intermediates.

- The choice of base and reaction conditions significantly affects yield and purity (Table 1).

| Reaction Conditions | Base Used | Temperature | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Potassium t-butoxide | 30°C → 70°C | 1 | 20-65 | Impurities due to benzylamine |

| 2 | Potassium t-butoxide | Room temp | 3 | 20-65 | Similar to above |

| 3 | Sodium acetate | Room temp → 50°C | 7 | Moderate | Longer reaction time required |

Table 1: Influence of base and conditions on aminomethylenesuccinonitrile formation

Challenges in Purification

- The presence of excess amines and byproducts complicates purification.

- Column chromatography with toluene/acetic acid mixtures is often insufficient to remove all impurities.

- Alternative purification strategies or in situ use of crude intermediates are sometimes necessary.

One-Pot Multicomponent Synthesis Approaches

Recent advances have demonstrated efficient one-pot, three-component reactions to synthesize 3-cyanopyrrole derivatives, which are structurally related to the target compound.

- A reaction between α-hydroxyketones, oxoacetonitriles, and primary amines catalyzed by acetic acid in ethanol at 70°C for 3 hours yields N-substituted 3-cyanopyrroles with 53–90% isolated yields.

- This method is atom-efficient, producing water as the only byproduct, and is scalable to gram quantities.

- The reaction mechanism involves condensation and cyclization steps that form the pyrrole ring with a cyano substituent at position 3.

- The resulting 3-cyanopyrroles can be further functionalized to introduce formyl and methoxy groups on the pyridine ring.

Functional Group Installation and Ring Closure

Formyl Group Introduction

- The formyl group on the pyrrole nitrogen substituent is typically introduced via selective oxidation or formylation reactions.

- For example, formylation of pyrrole derivatives can be achieved using formylating agents such as ethoxymethylmalonate derivatives or via Vilsmeier-Haack reactions under controlled conditions.

Methoxy Substitution on Pyridine

- The methoxy group at the 4-position of the pyridine ring is generally introduced by nucleophilic aromatic substitution or by using methoxy-substituted pyridine precursors.

- Alternatively, methylation of hydroxy-substituted pyridine intermediates using methyl iodide or dimethyl sulfate under basic conditions is common.

Cyclization to Form Pyridine Ring

- Cyclization reactions to form the pyridine ring fused to the pyrrole are often achieved by heating nitrile-containing intermediates with ammonia or amines.

- Photochemical ring contraction methods have also been reported for related azaindole systems, which may be adapted for this compound.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrole precursor synthesis | N-benzylaminoacetaldehyde + diethyl acetonedicarboxylate, NaOH | ~28 | Moderate yield, base-sensitive |

| Ester to nitrile conversion | Liquid ammonia, POCl3 dehydration | 40-50 | Requires sealed vessel, careful control |

| Cyclization to pyrrolopyridine | Heating with ammonia | 40-65 | Formation of bicyclic system |

| One-pot 3-cyanopyrrole synthesis | α-hydroxyketones + oxoacetonitriles + amines, AcOH, EtOH, 70°C | 53-90 | High atom efficiency, scalable |

| Formyl group introduction | Formylation agents (e.g., ethoxymethylmalonate derivatives) | Variable | Selective oxidation/formylation |

| Methoxy substitution | Methylation of hydroxy-pyridine intermediates | High | Standard methylation methods |

Research Findings and Considerations

- The choice of base and reaction conditions critically influences the yield and purity of intermediates, especially in Knoevenagel condensations and nitrile formation steps.

- One-pot multicomponent reactions offer a practical and efficient route to 3-cyanopyrrole scaffolds, which can be elaborated to the target compound.

- Purification challenges due to amine impurities require careful optimization of chromatographic methods or alternative purification techniques.

- Photochemical and enzymatic methods have been explored for related pyrrolopyridine systems but are less common for this specific compound.

- The synthetic route must balance yield, selectivity, and scalability for practical applications.

This detailed analysis synthesizes diverse research findings to provide a comprehensive understanding of the preparation methods for 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine , emphasizing the critical steps, reaction conditions, and challenges encountered in its synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

Oxidation: 3-Carboxy-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine.

Reduction: 3-Amino-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design.

Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- 2-Cyano-3-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine

- 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-5-methoxypyridine

Uniqueness

The unique substitution pattern of 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.

Biological Activity

3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine (CAS No. 338412-33-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure:

- Molecular Formula: C12H9N3O2

- Molecular Weight: 227.22 g/mol

- IUPAC Name: 2-(2-formylpyrrol-1-yl)-4-methoxypyridine-3-carbonitrile

Biological Activity Overview

Research indicates that compounds similar to 3-cyano derivatives, particularly those containing pyrrole and pyridine moieties, exhibit a range of biological activities. These include:

- Antimicrobial Activity: Pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against various pathogens, including bacteria and fungi.

- Antitumor Activity: Some studies suggest that these compounds may inhibit cancer cell proliferation.

- Cytotoxicity: Investigations into the cytotoxic effects on different cell lines indicate significant potential for therapeutic applications.

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest interactions with specific molecular targets, such as:

- Enzyme Inhibition: Compounds may act as enzyme inhibitors, altering metabolic pathways.

- Receptor Modulation: Potential modulation of neurotransmitter receptors could explain effects on the nervous system.

- Cell Signaling Pathways: Involvement in pathways related to apoptosis and cell cycle regulation has been noted.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various pyrrolo[3,4-c]pyridine derivatives on human cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values below 10 µM, indicating potent antitumor activity. The most effective compound showed a significant reduction in cell viability compared to controls.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of 3-cyano derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth at concentrations as low as 5 µg/mL, suggesting their potential as novel antimicrobial agents.

Q & A

Q. What synthetic strategies are recommended for preparing 3-Cyano-2-(2-formyl-1H-pyrrol-1-yl)-4-methoxypyridine, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step routes, leveraging pyridine and pyrrole coupling. A plausible approach includes:

- Pyrrole-formylation : Introduce the 2-formyl-pyrrole group via condensation of pyrrole derivatives with aldehydes under acidic or thermal conditions. For example, D-ribose and amino acid derivatives in DMSO under elevated temperatures (80–100°C) have been used for analogous formyl-pyrrole synthesis .

- Cyano and methoxy incorporation : Use nucleophilic substitution (e.g., NaCN for cyano groups) and methoxylation (e.g., NaOMe/MeOH) on the pyridine ring.

- Optimization : Adjust solvent polarity (DMSO enhances reactivity), reaction time (12–24 hours), and inert atmospheres (argon) to minimize side reactions. Purification via column chromatography or recrystallization is recommended .

Q. Key Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMSO, MeOH | |

| Temperature | 80–100°C | |

| Catalyst | Acidic/thermal activation |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Identify methoxy (-OCH₃, δ ~3.8–4.0 ppm), formyl proton (CHO, δ ~9.5–10.5 ppm), and pyrrole/pyridine aromatic protons (δ ~6.5–8.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .

- IR Spectroscopy : Confirm formyl (C=O stretch ~1680–1720 cm⁻¹), cyano (C≡N ~2200–2250 cm⁻¹), and methoxy (C-O ~1250 cm⁻¹) functional groups .

- HRMS : Verify molecular ion peaks ([M+H]⁺) and fragment patterns (e.g., loss of –CHO or –CN groups) .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved for this compound?

Methodological Answer:

- X-ray crystallography : Resolve structural ambiguities by determining single-crystal structures. Use SHELX programs (e.g., SHELXL for refinement) to model bond lengths/angles and validate against DFT-optimized geometries .

- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation of the formyl group) causing split peaks. Variable-temperature NMR can reveal exchange processes .

- Synchrotron spectroscopy : High-resolution techniques (e.g., XPS) confirm electronic environments of cyano and methoxy groups .

Q. What role does the 4-methoxypyridine moiety play in biochemical interactions, and how can its receptor-binding activity be studied?

Methodological Answer:

- Ligand-receptor assays : The 4-methoxypyridine group may act as a hydrogen-bond acceptor. Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity with neuronal nicotinic acetylcholine receptors (nAChRs) .

- Molecular docking : Compare docking scores (AutoDock Vina) of the compound with/without the methoxy group to assess its contribution to binding pocket interactions .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to evaluate binding energetics .

Q. How can regioselective functionalization of the pyrrole ring be achieved, and what challenges arise in controlling substitution patterns?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., –CN) to activate specific pyrrole positions. For example, LDA (lithium diisopropylamide) promotes cyano-directed lithiation for selective halogenation .

- Electrophilic substitution : Optimize reaction conditions (e.g., HNO₃/H₂SO₄ for nitration) by controlling temperature and stoichiometry to avoid over-substitution .

- Challenges : Competing reactivity of the formyl group may require protection (e.g., acetal formation) prior to functionalization .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- HPLC with chiral columns : Resolve enantiomers if asymmetric synthesis is involved. Use mobile phases like hexane/isopropanol (95:5) .

- Countercurrent chromatography (CCC) : Separate polar byproducts via liquid-liquid partitioning without solid-phase degradation .

- Crystallography-driven purification : Recrystallize in ethyl acetate/hexane mixtures to exploit differential solubility of the target compound vs. impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.